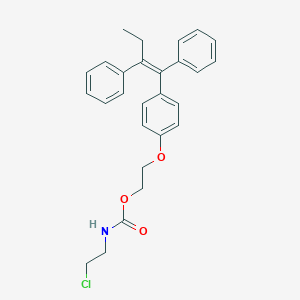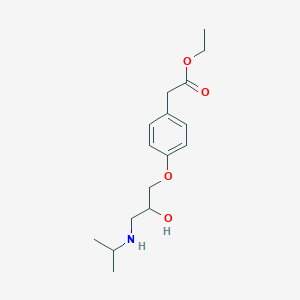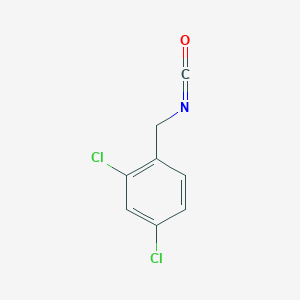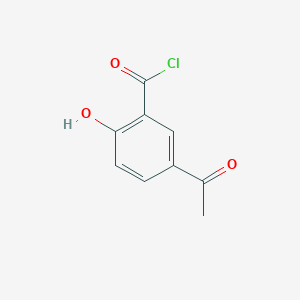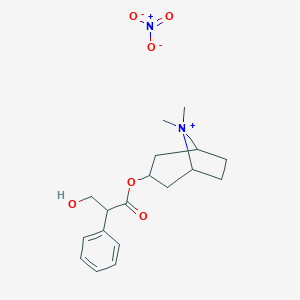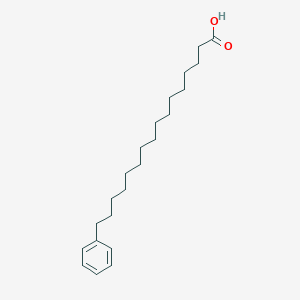
HEPES ナトリウム塩
説明
Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, commonly referred to as S2HEPES, is a zwitterionic buffer that is used in a variety of scientific research applications. S2HEPES is a member of the piperazine family and is composed of a piperazine ring, two hydroxyl groups, and a sulfonate group. The buffer is commonly used to maintain a physiological pH in experimental solutions, and it is also used to stabilize proteins and other biomolecules.
科学的研究の応用
細胞培養
HEPES ナトリウム塩は、細胞培養で広く使用されています。 . HEPES は、炭酸水素塩バッファーよりも、二酸化炭素濃度の変動があっても安定した生理的pHを維持するのに優れています。 .
タンパク質精製および抽出
HEPES は、幅広いpH範囲での安定性と金属イオンへの結合が最小限であるため、タンパク質精製および抽出プロトコルでその汎用性を証明しています。 .
等電点電気泳動
HEPES ナトリウム塩は、タンパク質の分離のための等電点電気泳動に使用されます。 . HEPES は、金属イオンに対して中立であるため、金属イオンを含む溶液に適した選択肢であり、「非配位バッファー」として作用します。 .
DNA 制限酵素反応
HEPES ナトリウム塩は、DNA 制限酵素反応への干渉が最小限であるため、さまざまな研究用途において不可欠です。 .
免疫沈降
HEPES ナトリウム塩は、免疫沈降に使用されます。 . HEPES の独特の特性は、この生物学的プロセスにおける貴重なツールとなっています。 .
細胞溶解
HEPES ナトリウム塩は、細胞溶解に使用されます。 . <a data-citationid="e2fbaa34-f43c-dc53-adad-7dc018f0f6c1-40-group" h="ID=SERP,5015.1" href="https://www.sigmaaldrich.com/US/en/product/sigma/h
作用機序
Target of Action
HEPES sodium salt, also known as Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate or HEPES hemisodium salt, is a zwitterionic buffer . It is primarily targeted towards maintaining the pH of biological systems .
Mode of Action
HEPES sodium salt acts as a buffering agent, maintaining the pH of the biological system within a specific range . It does this by accepting or donating protons (H+ ions) to resist changes in pH, thereby stabilizing the environment of the biological system .
Biochemical Pathways
Instead, it provides a stable pH environment that is crucial for the proper functioning of various biochemical reactions and pathways .
Pharmacokinetics
Its solubility in water and stability at room temperature are key properties that contribute to its effectiveness as a buffer .
Result of Action
The primary result of HEPES sodium salt’s action is the maintenance of a stable pH environment. This is crucial for biological research, as many biological processes are pH-dependent . By maintaining a stable pH, HEPES sodium salt allows these processes to occur under optimal conditions .
Action Environment
The action of HEPES sodium salt is influenced by environmental factors such as temperature and concentration . Its buffering capacity is most effective in the pH range of 6.8 to 8.2 . It is also worth noting that HEPES sodium salt is non-toxic and has a physiological buffering range, making it suitable for use in cell culture .
将来の方向性
生化学分析
Biochemical Properties
HEPES sodium salt plays a significant role in biochemical reactions. It has a remarkable pH buffering capacity between 6.8 and 8.2 . Its neutrality towards metal ions makes it a preferred choice for solutions with metal ions, acting as a "non-coordinating buffer" . It showcases valuable properties in various biological and biochemical processes, such as isoelectric focusing for protein separation and minimal interference in DNA-restriction enzyme reactions .
Cellular Effects
HEPES sodium salt has profound effects on various types of cells and cellular processes. In cell culture, it excels in maintaining stable physiological pH even amidst fluctuating carbon dioxide concentrations, outperforming bicarbonate buffers . It is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .
Molecular Mechanism
The mechanism of action of HEPES sodium salt in buffering involves the sulfonic acid group which can donate a hydrogen ion (proton) when the pH starts to rise (becomes too basic) and the piperazine ring which can accept a hydrogen ion when the pH starts to drop (becomes too acidic) .
Temporal Effects in Laboratory Settings
HEPES sodium salt is stable for at least three years if stored sealed and kept dry at room temperature . Although it does not have assigned expiration dates, it should be re-evaluated for continued suitability in user application every three to five years .
Subcellular Localization
As a buffering agent, it is expected to be present throughout the cell, including the cytoplasm and the nucleus, to maintain pH homeostasis .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate involves the reaction of 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonic acid with sodium hydroxide.", "Starting Materials": [ "2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonic acid", "Sodium hydroxide" ], "Reaction": [ "Dissolve 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonic acid in water.", "Add sodium hydroxide to the solution and stir until the pH reaches around 8-9.", "Continue stirring for several hours until the reaction is complete.", "Filter the solution to remove any solids.", "Concentrate the solution to obtain Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate as a solid." ] } | |
| 103404-87-1 | |
分子式 |
C16H34N4NaO8S2- |
分子量 |
497.6 g/mol |
IUPAC名 |
sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |
InChI |
InChI=1S/2C8H18N2O4S.Na/c2*11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h2*11H,1-8H2,(H,12,13,14);/q;;+1/p-2 |
InChIキー |
KJICBABKQWYBFV-UHFFFAOYSA-L |
異性体SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
正規SMILES |
C1CN(CCN1CCO)CCS(=O)(=O)[O-].C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |
| 75277-39-3 | |
ピクトグラム |
Irritant |
関連するCAS |
7365-45-9 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


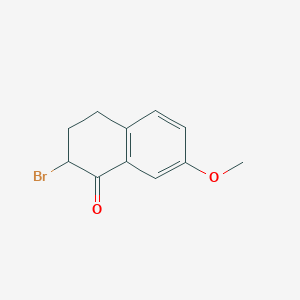

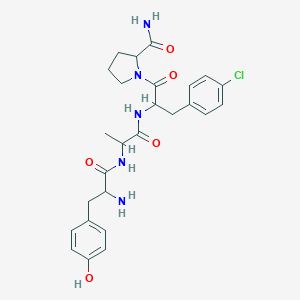
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)
